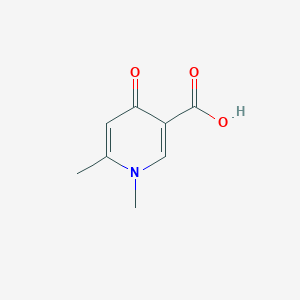

1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid

Description

Propriétés

IUPAC Name |

1,6-dimethyl-4-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-7(10)6(8(11)12)4-9(5)2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIVLYSBCFMIPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201200213 | |

| Record name | 1,4-Dihydro-1,6-dimethyl-4-oxo-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201200213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33821-59-9 | |

| Record name | 1,4-Dihydro-1,6-dimethyl-4-oxo-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33821-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-1,6-dimethyl-4-oxo-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201200213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-DIMETHYL-4-OXO-1,4-DIHYDRO-3-PYRIDINECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid can be achieved through several methods. One common approach involves the condensation of 2,6-dimethylpyridine-3,5-dicarboxylic acid with an appropriate reagent under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.

Analyse Des Réactions Chimiques

Types of Reactions

1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The methyl groups and carboxylic acid group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce hydroxylated derivatives.

Applications De Recherche Scientifique

Antibacterial Activity

Research has indicated that derivatives of 1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid exhibit significant antibacterial properties. A study demonstrated its effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis .

Antiviral and Antifungal Properties

Compounds related to this pyridinecarboxylic acid have shown potential antiviral and antifungal activities. For instance, certain derivatives have been tested for their efficacy against viral infections and fungal pathogens, suggesting a broad spectrum of biological activity .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various studies. It has been noted that certain derivatives can inhibit pro-inflammatory cytokines, making it a candidate for further research in treating inflammatory diseases .

Synthesis of Functional Materials

This compound can be utilized in the synthesis of functional materials such as polymers and nanocomposites. Its ability to form coordination complexes with metals makes it useful in developing new materials with specific electronic or optical properties .

Catalysis

This compound has been investigated as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions such as oxidation and reduction processes efficiently .

Case Studies

Mécanisme D'action

The mechanism of action of 1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : 1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid

- CAS Number : 33821-59-9 (primary identifier) , 1365963-81-0 (positional isomer)

- Molecular Formula: C₈H₉NO₃

- Molecular Weight : 167.16 g/mol

- Structure : A pyridine ring substituted with methyl groups at positions 1 and 6, a ketone at position 4, and a carboxylic acid at position 2.

Physicochemical Properties :

Comparison with Structural Analogs

Positional Isomers: 2-Carboxylic Acid Derivative

Compound : 1,6-Dimethyl-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid

- CAS : 1365963-81-0

- Molecular Formula: C₈H₉NO₃ (identical to the 3-carboxylic acid isomer)

- Key Differences: The carboxylic acid group is at position 2 instead of 3. Altered hydrogen-bonding capacity and solubility due to positional isomerism. Pharmacological Data: No direct therapeutic applications reported in the evidence .

Quinoline-Based Analogs

Compound: 1,6-Dimethyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

Comparison :

Pyrido-Pyrimidine Carboxamide (Ch-127)

Compound : 1,6-Dimethyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (Ch-127)

Comparison :

4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic Acid

Compound : 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid

- Molecular Formula: C₇H₅NO₅

- Features : Contains two carboxylic acid groups at positions 2 and 4.

Comparison :

Comparative Data Table

Key Research Findings

- Ch-127: Exhibits broad-spectrum protection against gastrointestinal damage in preclinical models, outperforming cimetidine and atropine in preventing ulcers induced by ethanol or hydrochloric acid .

- Positional Isomerism : Shifting the carboxylic acid group from position 3 to 2 (as in ) alters physicochemical properties but lacks documented therapeutic relevance.

- Quinoline vs. Pyridine: The quinoline analog’s extended aromatic system may offer distinct electronic properties for binding biological targets, though specific applications remain unexplored in the evidence .

Activité Biologique

1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid (CAS Number: 33821-59-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological effects, and relevant research findings.

- Molecular Formula : CHN O

- Molecular Weight : 167.166 g/mol

- CAS Number : 33821-59-9

- Structure : The compound features a pyridine ring with two methyl groups and a keto group, contributing to its unique reactivity and biological profile .

Antiviral Activity

The antiviral potential of pyridine derivatives has been explored in various studies. Compounds structurally related to this compound have shown:

- Inhibition of Viral Replication : Some derivatives have been tested against viruses like HSV and VSV, showing promising results in reducing viral titers in cell cultures .

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties. In studies involving related pyridine derivatives:

- Inhibition of Inflammatory Mediators : Compounds demonstrated the ability to reduce levels of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, suggesting a potential role in managing inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antibacterial | Various Pyridine Derivatives | Effective against E. coli and S. aureus |

| Antiviral | Similar Heterocycles | Reduced HSV and VSV replication |

| Anti-inflammatory | Pyridinecarboxylic Acids | Decreased iNOS and COX-2 expression |

Case Study Highlights

- Antimicrobial Screening : A study evaluated the antibacterial activity of several pyridine derivatives, including those similar to 1,6-dimethyl derivatives. The results indicated a Minimum Inhibitory Concentration (MIC) ranging from 0.5 to 32 mg/mL against various bacterial strains.

- Antiviral Testing : In vitro assays demonstrated that certain pyridine derivatives could inhibit the replication of HSV with an EC value indicating effective concentration levels for therapeutic use.

- Inflammation Models : Animal models treated with compounds similar to 1,6-dimethyl derivatives showed reduced paw edema in inflammatory assays, suggesting a mechanism for potential therapeutic applications in chronic inflammation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via modified Knorr quinoline condensation or cyclocondensation of β-ketoesters with amino derivatives. For high purity (>95%), reflux conditions (e.g., ethanol at 80°C for 12 hours) followed by purification via silica-gel column chromatography (eluent: ethyl acetate/hexane, 3:7) are recommended. Analytical HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) should confirm purity .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : H and C NMR in DMSO-d₆ to confirm proton environments (e.g., methyl groups at δ 2.3–2.5 ppm, carbonyl at δ 165–170 ppm) .

- IR : Detect key functional groups (C=O stretch at ~1680 cm⁻¹, O-H at ~2500–3300 cm⁻¹ for dihydroxy tautomers) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (symmetry codes may apply for derivatives) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should test degradation kinetics at -20°C (recommended storage) vs. room temperature. Use LC-MS to monitor decomposition products (e.g., hydrolysis of the oxo group). For aqueous solutions, buffering at pH 5–6 minimizes degradation .

Advanced Research Questions

Q. How can contradictions in reaction yields between polar vs. non-polar solvents be resolved?

- Methodological Answer : Polar solvents (e.g., DMF) may favor tautomerization, reducing crystallinity, while non-polar solvents (e.g., toluene) stabilize intermediates. Monitor reaction progress via in-situ FTIR or HPLC. For example, toluene yields 70–75% product vs. DMF (50–55%) due to reduced side reactions .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?

- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Pd-catalyzed C-H activation) can induce stereochemistry. Analyze enantiomeric excess via chiral HPLC (Chiralpak AD-H column) or circular dichroism .

Q. How can computational models predict the compound’s biological interactions?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2), leveraging structural analogs (e.g., CHINOIN-127’s anti-inflammatory activity) .

- QSAR : Correlate substituent effects (e.g., methyl groups at positions 1 and 6) with activity using descriptors like logP and HOMO-LUMO gaps .

Q. What analytical approaches validate the compound’s role as a chelator in metal complexes?

- Methodological Answer :

- UV-Vis spectroscopy : Monitor shifts in λₘₐₐₓ upon metal binding (e.g., Ga³⁺ at ~280 nm) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .

Data Contradiction & Optimization

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer : Standardize assays (e.g., MIC for antimicrobial tests, IC₅₀ for cytotoxicity) and control for tautomeric forms. For example, the keto-enol equilibrium may alter solubility and membrane permeability, affecting results .

Q. What experimental designs optimize yield in large-scale synthesis?

- Methodological Answer : Use flow chemistry for controlled mixing and heat transfer. For batch processes, optimize stoichiometry (1:1.2 molar ratio of β-ketoester to amine) and employ Dean-Stark traps to remove water in azeotropic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.